molecular formula C7H9NOS B125505 N-Ethylthiophene-3-carboxamide CAS No. 150079-41-7

N-Ethylthiophene-3-carboxamide

Cat. No.: B125505
CAS No.: 150079-41-7
M. Wt: 155.22 g/mol
InChI Key: PXBYRWXQWJIZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylthiophene-3-carboxamide (CAS: 150079-41-7) is a thiophene-based carboxamide derivative characterized by an ethyl group attached to the amide nitrogen and a thiophene ring at the 3-position. This compound has been historically cataloged as a building block in organic synthesis, particularly for pharmaceutical and agrochemical research. CymitQuimica listed it under reference code 3D-AGA07941, though it is currently marked as discontinued across all quantities (1g to 2500mg) . Combi-Blocks also lists it with 98% purity (LD-1299), indicating its relevance in specialized synthetic workflows .

Structurally, the ethyl group confers moderate lipophilicity, which may influence bioavailability and metabolic stability compared to bulkier or more polar substituents.

Scientific Research Applications

Medicinal Chemistry

N-Ethylthiophene-3-carboxamide has been investigated for its potential therapeutic applications due to its diverse biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several pathogenic strains, suggesting its potential as a new class of antibiotics .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests its utility in treating inflammatory diseases.

Case Study: Anticancer Properties

A study evaluating the anticancer activity of thiophene carboxamide derivatives found that this compound derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values around 2.77 µg/mL . This positions it as a potential lead compound for further development in cancer therapy.

Material Science

In material science, thiophene derivatives like this compound are being explored for their applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of thiophenes make them suitable for use in OLEDs, where they can enhance light emission efficiency.
  • Organic Photovoltaics (OPVs) : Research indicates that thiophene-based materials can improve charge transport and stability in solar cells, making them valuable for renewable energy applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Coupling Reactions : It can be used as a building block in the synthesis of larger organic molecules.
  • Functionalization : The presence of the carboxamide group allows for further modifications that can enhance biological activity or alter physical properties for specific applications .

Mechanism of Action

Sodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to oxidizing agents, thereby reducing them. This mechanism is crucial in its role as an antioxidant and preservative. In biological systems, sodium sulfite can scavenge oxygen, preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Variations

Thiophene carboxamides are a versatile class of compounds with applications in medicinal chemistry. Below is a comparative analysis of N-Ethylthiophene-3-carboxamide and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Activities Synthesis Yield/Purity Reference
This compound Ethyl group at amide N; thiophene-3-position Discontinued; no bioactivity reported 98% purity (Combi-Blocks)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitro group at thiophene-5; trifluoromethyl-phenyl-thiazole Narrow-spectrum antibacterial activity 42% yield, 98.16% HPLC purity
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitro group at benzene; thiophene-2-position Antibacterial/fungal activity; genotoxicity reported Crystallized (397 K m.p.)
Compounds I & II (Vasu et al.) Methoxy/methyl groups; tetrahydrobenzothiophene Antibacterial and antifungal activities Not specified

Substituent Effects on Bioactivity

  • Nitro Groups: The presence of nitro groups (e.g., in and ) enhances antibacterial and antifungal potency. For example, the nitro-thiophene derivative in inhibits bacterial growth via underexplored mechanisms, while N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits genotoxicity in human cells .
  • Trifluoromethyl and Methoxy Groups : These electron-withdrawing groups improve metabolic stability and target binding. The compound in combines a trifluoromethyl group with a methoxy-substituted phenyl ring, likely enhancing membrane penetration .

Notes and Limitations

Data Gaps : Direct biological or pharmacological data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Structural Diversity : Substitutions at the thiophene ring (2- vs. 3-position) and aryl groups significantly alter bioactivity, emphasizing the need for position-specific optimization.

Biological Activity

N-Ethylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOSC_9H_{11}NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The thiophene ring in its structure contributes to its aromatic properties, which can enhance interactions with biological targets.

Enzyme Inhibition

Research has shown that thiophene derivatives, including this compound, exhibit significant enzyme inhibition properties:

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) : This enzyme plays a crucial role in steroid metabolism. Inhibition of 17β-HSD2 can have therapeutic implications for conditions like osteoporosis by maintaining estrogen levels in bone tissue. Compounds structurally related to this compound have demonstrated this inhibitory activity, suggesting potential applications in hormone-related therapies .
  • 15-Lipoxygenase-1 (15-LOX-1) : Another study identified novel thiophene-based inhibitors for 15-LOX-1, which is involved in inflammatory processes. The inhibitors showed anti-inflammatory effects in mouse lung tissue models, indicating that this compound could similarly affect inflammatory pathways .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer potential:

  • Antiproliferative Activity : A series of studies have evaluated the antiproliferative effects of thiophene derivatives on various cancer cell lines. For instance, one derivative exhibited an IC50 value of less than 9 μM against HCT116 colon cancer cells, indicating strong antiproliferative activity .
  • EGFR Kinase Inhibition : Some thiophene derivatives have shown promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is critical in many cancers. One study reported an IC50 value of 94.44 nM for EGFR inhibition by a related compound .

Case Study 1: Inhibition of Endothelial Cell Proliferation

A study evaluated the effects of thiophene carboxamide derivatives on bovine aortic endothelial cells (BAECs) stimulated by basic fibroblast growth factor (bFGF). The results indicated that specific modifications to the carboxamide group were crucial for inhibiting DNA synthesis driven by bFGF. The findings suggest that structural features significantly influence biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

A focused optimization study on the substitution patterns of thiophene derivatives revealed that certain structural modifications could enhance inhibitory potency against targeted enzymes. For example, varying the tail length on the 3-position while keeping other substituents constant demonstrated a clear relationship between tail length and inhibitory potency .

Data Tables

The following table summarizes key findings related to various thiophene derivatives and their biological activities:

Compound NameStructure FeaturesBiological ActivityIC50 Value (μM)
This compoundThiophene ring with ethyl groupInhibitor of 17β-HSD2Not specified
Trisubstituted Thiophene DerivativeVarious substitutionsAntiproliferative against cancer cell lines<9
Thiophene-Based EGFR InhibitorContains selenideEGFR kinase inhibition94.44
N-(per-O-acetylated-D-mannopyranosyl)-thiophene-2-carboxamideAcetylated sugar moietyInhibition of endothelial cell proliferationNot specified

Q & A

Q. What are the standard synthetic routes for N-Ethylthiophene-3-carboxamide, and how do reaction conditions influence yield?

Basic Research Focus
this compound is typically synthesized via amide bond formation between 3-thiophenecarboxylic acid derivatives and ethylamine. A common method involves activating the carboxylic acid group (e.g., using thionyl chloride to form the acyl chloride) followed by nucleophilic attack by ethylamine . Alternative approaches include coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DMF) to promote amidation under mild conditions.
Key Variables :

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reagent solubility.
  • Temperature : Room temperature or mild heating (40–60°C) avoids decomposition.
  • Catalysts : Use of DMAP or other bases improves reaction efficiency.

Example Protocol :

React 3-thiophenecarboxylic acid (1.0 eq) with SOCl₂ to generate the acyl chloride.

Add ethylamine (1.2 eq) dropwise in THF at 0°C.

Stir for 12 h at room temperature, then purify via column chromatography (hexane/ethyl acetate).

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Basic Research Focus
Experimental Techniques :

  • NMR : ¹H and ¹³C NMR confirm the ethyl group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and thiophene ring protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (m/z 171.2 for [M+H]⁺).
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Computational Methods :

  • DFT Calculations : Optimize geometry and predict NMR/IR spectra using Gaussian or ORCA.
  • Molecular Docking : Assess potential bioactivity by modeling interactions with target proteins.

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

Advanced Research Focus
Methodological Considerations :

  • Solvent Selection : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
  • Catalytic Systems : Screen Pd-based catalysts or enzyme-mediated amidation for higher selectivity.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions.

Data-Driven Optimization :

  • Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects.
  • Monitor reaction progress via in-line FTIR or HPLC.

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Focus
Bioactivity Assays :

  • Antimicrobial Screening : Follow protocols from structurally related thiophene carboxamides, such as agar diffusion assays against S. aureus or E. coli .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to enhance reactivity.
  • Compare IC₅₀ values of analogs to establish structure-activity relationships (SAR).

Q. How can computational modeling predict the physicochemical properties of this compound?

Advanced Research Focus
Key Predictions :

  • LogP : Use software like MarvinSuite to estimate lipophilicity (predicted LogP ~1.8).
  • pKa : Determine the amide group’s acidity (pKa ~17–20).
  • Solubility : COSMO-RS simulations in water or organic solvents.

Applications :

  • Prioritize derivatives with optimal LogP (1–3) for blood-brain barrier penetration.
  • Predict metabolic stability via cytochrome P450 binding simulations.

Q. How should researchers address contradictory data in the literature regarding this compound’s reactivity?

Advanced Research Focus
Systematic Analysis Framework :

Literature Review : Adopt PRISMA guidelines to collate and evaluate existing studies .

Meta-Analysis : Statistically compare yields or bioactivity data across publications.

Experimental Replication : Reproduce key studies under controlled conditions.

Case Study :
If conflicting reports exist on hydrolysis rates, conduct kinetic studies under varied pH and temperatures to resolve discrepancies.

Properties

IUPAC Name

N-ethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYRWXQWJIZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879128
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150079-41-7
Record name 3-Thiophenecarboxamide,N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-thiophenecarboxylic acid (20 g, 178 mmol), thionyl chloride (30 mL), and DMF (5 drops) was stirred overnight, then was concentrated under vacuum and stripped several times from toluene to remove all traces of excess thionyl chloride. Pyridine (31.64 g, 400 mmol) was added dropwise to a mixture of this acid chloride and ethylamine hydrochloride in toluene (5 mL) and CH2Cl2 (50 mL). After stirring for 1 h, the reaction was washed with 10% aq HCl followed with water, then was dried (MgSO4), concentrated, and crystallized from ethyl acetate/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
31.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of thiophene-3-carboxylic acid (20.0 g, 178 mmol), thionyl chloride (30 mL, 411 mmol), and catalytic DMF (5 drops) was stirred at RT overnight. This solution was concentrated under vacuum, and stripped several times from toluene to remove all traces of excess thionyl chloride. Ethyl amine hydrochloride (29.03 g, 356 mmol) was then added to a solution of this crude acid chloride dissolved in CH2Cl2 (50 mL). Pyridine (31.64 g, 400 mmol) was added, and after 1 h of stirring the reaction was washed with 10% HCl followed with water, dried (MgSO4), concentrated, and recrystallized from EtOAc/hexanes to give 14.9 g of N-ethyl-3-thiophenecarboxamide as a tan solid, a 76% yield. m.p. 115°-117° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.64 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.